molecular formula C16H15IO6 B13923569 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester

Cat. No.: B13923569
M. Wt: 430.19 g/mol
InChI Key: LOOLBIMVSRITLV-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester is a complex organic compound with a molecular formula of C14H12O4. This compound is characterized by the presence of an acetyloxy group, an iodine atom, and two methoxy groups attached to a naphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester involves several steps. One common method is the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The introduction of the acetyloxy group can be achieved through acetylation using acetic anhydride and a base such as pyridine. The iodination and methoxylation steps typically involve the use of iodine and methanol, respectively, under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The iodine atom can also play a role in the compound’s reactivity, influencing its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester include:

    2-Naphthalenecarboxylic acid: Lacks the acetyloxy, iodine, and methoxy groups, making it less reactive and versatile.

    4-Acetyloxy-2-naphthalenecarboxylic acid: Similar structure but without the iodine and methoxy groups, resulting in different chemical properties and reactivity.

    8-Iodo-5,7-dimethoxy-2-naphthalenecarboxylic acid: Contains the iodine and methoxy groups but lacks the acetyloxy group, affecting its overall reactivity and applications.

The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C16H15IO6

Molecular Weight

430.19 g/mol

IUPAC Name

methyl 4-acetyloxy-8-iodo-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H15IO6/c1-8(18)23-12-6-9(16(19)22-4)5-10-14(12)11(20-2)7-13(21-3)15(10)17/h5-7H,1-4H3

InChI Key

LOOLBIMVSRITLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)OC

Origin of Product

United States

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